molecular formula C9H7NO4S B13172838 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid

5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid

Cat. No.: B13172838
M. Wt: 225.22 g/mol
InChI Key: HCOBCCPQGBBTBD-UHFFFAOYSA-N
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Description

5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid is a complex organic compound that features both a thiazole and a furan ring in its structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both thiazole and furan rings makes it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the furan ring. The reaction conditions often require specific catalysts and reagents to ensure the correct formation of the rings and the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalytic processes due to their efficiency and selectivity. Enzymatic catalysis can be employed to achieve high yields under mild conditions, making it a more sustainable and cost-effective method compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The thiazole and furan rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole and furan rings can interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl group can undergo oxidation or reduction, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid apart is the presence of both thiazole and furan rings, which confer unique chemical properties and reactivity.

Properties

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

5-[2-(hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid

InChI

InChI=1S/C9H7NO4S/c11-2-8-10-6(4-15-8)7-1-5(3-14-7)9(12)13/h1,3-4,11H,2H2,(H,12,13)

InChI Key

HCOBCCPQGBBTBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(=O)O)C2=CSC(=N2)CO

Origin of Product

United States

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